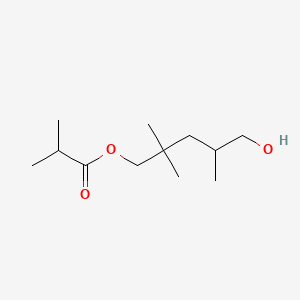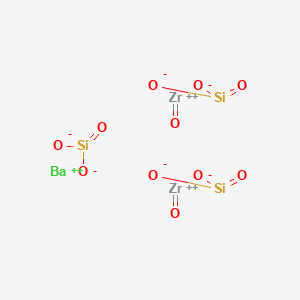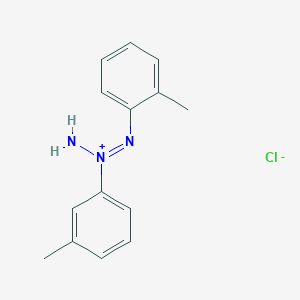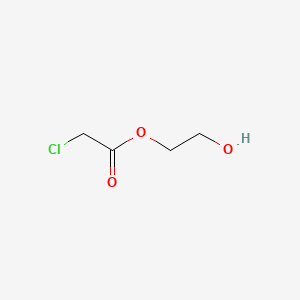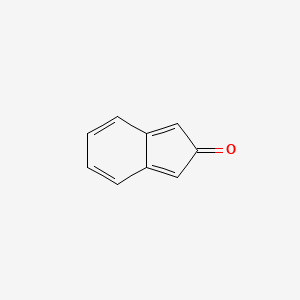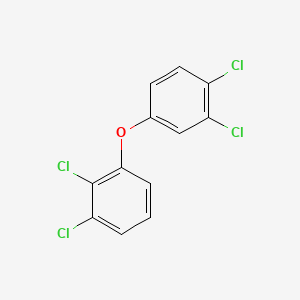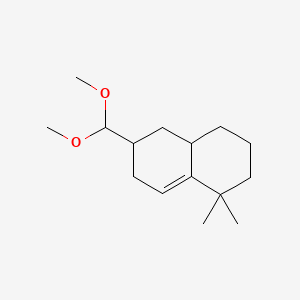
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is an organic compound with the molecular formula C15H26O2. It is a derivative of naphthalene, characterized by the presence of dimethoxymethyl and dimethyl groups attached to an octahydro-naphthalene core.
Méthodes De Préparation
The synthesis of 6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the following steps:
Synthetic Routes: The preparation starts with the hydrogenation of naphthalene to form octahydro-naphthalene
Reaction Conditions: The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum. The subsequent alkylation and methylation reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene can be compared with other similar compounds, such as:
6-(Methoxymethyl)octahydro-1,1-dimethylnaphthalene: This compound has a similar structure but with one less methoxy group, which may result in different chemical and biological properties.
6-(Dimethoxymethyl)octahydro-1,1-dimethylbiphenyl: This compound has a biphenyl core instead of a naphthalene core, leading to variations in its reactivity and applications.
6-(Dimethoxymethyl)octahydro-1,1-dimethylphenanthrene: The phenanthrene core in this compound provides different steric and electronic effects compared to the naphthalene core.
Propriétés
Numéro CAS |
93840-32-5 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H26O2/c1-15(2)9-5-6-11-10-12(7-8-13(11)15)14(16-3)17-4/h8,11-12,14H,5-7,9-10H2,1-4H3 |
Clé InChI |
NGYZYRXYCMYEAN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2C1=CCC(C2)C(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


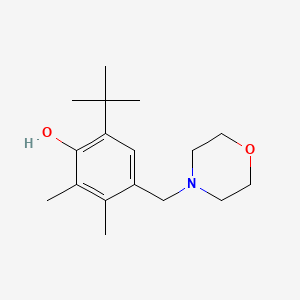
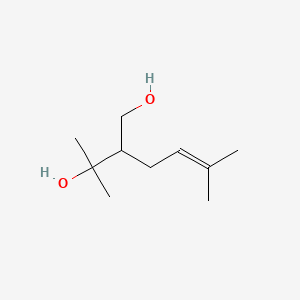
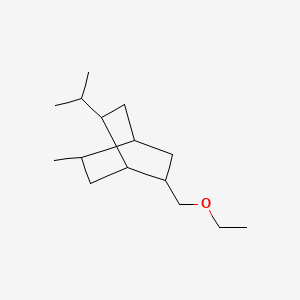
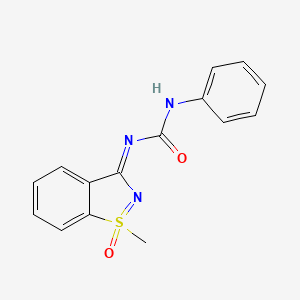
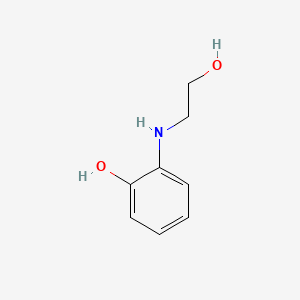
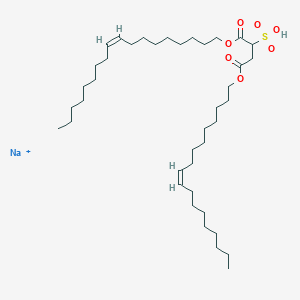
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
